molecular formula C8H9ClFNO B13060217 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B13060217
M. Wt: 189.61 g/mol
InChI Key: CYZCJADBZVABTN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position. Its molecular formula is C₈H₉ClFNO, and it exists in enantiomeric forms, such as the (S)-enantiomer (CAS 1213463-79-6) . This compound is often utilized as a pharmaceutical intermediate due to its structural versatility and reactivity. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring enhances its stability and influences its reactivity in catalytic processes, such as dehydrogenation reactions involving manganese catalysts . Its hydrochloride salt (CAS 1269652-47-2) is commercially available with purities exceeding 95% .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-2-(3-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2

InChI Key

CYZCJADBZVABTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)F

Origin of Product

United States

Preparation Methods

One-Pot Multi-Step Synthesis via Chlorination and Amination

A notable method involves a one-pot, three-step reaction sequence starting from a quinazolinone derivative, which is chlorinated and then reacted with 3-chloro-4-fluoroaniline, followed by substitution with an alcohol base to yield the target compound or related derivatives. Key features include:

  • Use of thionyl chloride for chlorination under reflux with catalytic DMF.
  • Replacement of toxic reagents such as N,N-dimethylaniline with safer amines like 3-morpholin-4-yl-propan-1-ol.
  • Avoidance of isolation of intermediates by combining steps in one pot.
  • Use of potassium tert-butylate in tetrahydrofuran (THF) to promote substitution.
  • High overall yield (~95%) and purity (>98%).

Reaction Conditions Summary:

Step Reagents & Conditions Notes
1 7-fluoro-6-nitroquinazolin-4(3H)-one + SOCl2 + DMF, reflux 24 h Chlorination to form chloride intermediate
2 Addition of 3-chloro-4-fluoroaniline + 3-morpholin-4-yl-propan-1-ol, 10-15°C, 24 h Amination step replacing toxic bases
3 Potassium tert-butylate in THF, room temperature Substitution to form final product
Work-up Quenching with ice/ethanol/HCl mixture Isolation of product

This method is described in detail in a 2003 patent (US6664390B2).

Synthesis via Aminophenol Derivative Route

Another approach involves the synthesis of amino-chlorofluorophenol derivatives, which are key intermediates for further elaboration to the target compound. The process includes:

  • Hydrolysis of ethyl carbonate derivatives in alkaline aqueous medium.
  • Use of sodium hydrosulfite and sodium hydroxide for reduction and hydrolysis.
  • Acidification to neutral pH for precipitation of the amino-phenol intermediate.
  • High yield (~95.9%) and good purity.

Reaction Conditions Summary:

Step Reagents & Conditions Notes
1 (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate + water + sodium hydrosulfite + NaOH (23%), 35-40°C, 2 h dropwise addition + 4 h aging Hydrolysis and reduction
2 Acidification with concentrated HCl to pH 7, 20-25°C Precipitation and isolation of amino-phenol

This method is detailed in a Japanese patent (JPH05286912A).

N-Alkylation and Coupling Reactions

A synthetic route involving N-alkylation of 3-chloro-4-fluorobenzyl bromide with protected piperazine derivatives, followed by deprotection and coupling with acyl chlorides or carboxylic acids, has been reported. Although this method targets related compounds, it provides insight into functionalization strategies of the 3-chloro-4-fluorophenyl moiety.

Key steps:

  • N-alkylation with tert-butylpiperazine-1-carboxylate.
  • Deprotection with trifluoroacetic acid.
  • Coupling with 2-chloroacetyl or 2-chloropropionyl chloride in DMF.
  • Moderate to good yields.

This approach is described in a 2023 research article focusing on inhibitors with the 3-chloro-4-fluorophenyl motif.

Improved Process for Aminoquinazoline Derivatives

An improved process for preparing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide involves:

  • Preparation of acid chlorides.
  • Reaction with aminoquinazoline dihydrochloride in N-methyl-2-pyrrolidone at 55-60°C.
  • pH adjustment and extraction steps.
  • Use of various pharmaceutically acceptable excipients for solid dispersion.

This process emphasizes scalability and purity control, relevant for related amino-phenyl ethanols.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Yield (%) Purity (%) Notes
1 7-fluoro-6-nitroquinazolin-4(3H)-one SOCl2/DMF reflux, 3-chloro-4-fluoroaniline, potassium tert-butylate/THF ~95 >98 One-pot, multi-step, avoids toxic reagents
2 (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate NaOH, sodium hydrosulfite, acidification 95.9 Not specified Hydrolysis and reduction, amino-phenol intermediate
3 3-chloro-4-fluorobenzyl bromide + tert-butylpiperazine-1-carboxylate N-alkylation, TFA deprotection, coupling in DMF Moderate Not specified Functionalization of 3-chloro-4-fluorophenyl motif
4 Aminoquinazoline dihydrochloride Acid chloride, NMP, pH adjustment, extraction Not specified High Improved process for related aminoquinazoline derivatives

Research Findings and Notes

  • The one-pot synthesis method (Method 1) significantly reduces the use of hazardous reagents such as N,N-dimethylaniline and expensive solvents like DMSO, improving safety and cost-effectiveness.
  • Avoiding isolation of intermediates in Method 1 enhances yield and purity, which is critical for pharmaceutical applications.
  • The amino-phenol intermediate synthesis (Method 2) provides a high-yield route to a key building block, with good operational simplicity.
  • Functionalization strategies (Method 3) allow for the generation of diverse derivatives, useful in medicinal chemistry research.
  • Process improvements (Method 4) focus on scalability and formulation, important for drug development.
  • Across methods, temperature control, solvent choice, and reaction time are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-chloro-4-fluorophenyl)acetaldehyde.

    Reduction: Formation of this compound from the nitro intermediate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is not fully understood. studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

2-Amino-2-(2-chlorophenyl)ethan-1-ol

  • Structure : Chlorine at the 2-position on the phenyl ring.
  • Synthetic Performance : In manganese-catalyzed dehydrogenation reactions, this compound achieved a yield of 56%, lower than its 4-fluorophenyl analog (84%) . The ortho-chloro substituent may introduce steric hindrance, reducing reaction efficiency.

2-Amino-2-(4-fluorophenyl)ethan-1-ol (CAS 140373-17-7)

  • Structure : Fluorine at the 4-position only.
  • Reactivity : Exhibits higher yields (84%) in dehydrogenation reactions due to the para-fluorine’s electron-withdrawing effect, which stabilizes intermediates .
  • Comparison : The absence of chlorine in this analog reduces molecular weight (183.17 g/mol vs. 217.62 g/mol for the target compound) and may alter lipophilicity.

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (CAS 1245697-83-9)

  • Structure : Chlorine at 3-position, fluorine at 2-position.
  • Implications : The meta-chloro and ortho-fluoro substituents may lead to distinct π-stacking interactions in biological systems compared to the target compound’s 3-Cl-4-F motif .

Influence of Additional Functional Groups

2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol Hydrochloride (BD00940215)

  • Structure : Trifluoromethyl group at the 3-position.
  • Properties : The strong electron-withdrawing CF₃ group increases acidity and may enhance binding affinity in enzyme active sites. Molecular weight: 259.63 g/mol .

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS 1394822-93-5)

  • Structure : Combines 4-F and 3-CF₃ groups.
  • Applications : The trifluoromethyl group amplifies steric and electronic effects, making this compound a candidate for high-affinity inhibitors. Molecular weight: 259.63 g/mol .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

  • Structure : Dichlorobenzyl group with alkynyl side chain.
  • Activity : IC₅₀ values for collagenase inhibition are similar to its 2,6-dichloro analog (−6.4 vs. −6.5 kcal/mol Gibbs free energy). The 2,4-dichloro configuration forms a hydrogen bond (2.202 Å) with Gln215, while the 2,6-isomer shortens this bond to 1.961 Å .
  • Relevance : Highlights how halogen positioning fine-tunes ligand-receptor interactions, a principle applicable to the target compound’s 3-Cl-4-F arrangement.

2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol (CAS 1270475-11-0)

  • Structure : Methoxy group at 2-position, chlorine at 4-position.

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol Hydrochloride (BD02204049)

  • Structure : Difluoro substitution at 2,6-positions.
  • Performance : Symmetric fluorine placement may enhance crystallinity but reduce aromatic π-interactions compared to the asymmetric 3-Cl-4-F motif .

Biological Activity

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, also known as (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol, is a member of the amino alcohol class of compounds. Its unique structure, characterized by both chloro and fluoro substituents on the aromatic ring, enhances its reactivity and specificity in biological systems. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic therapies.

  • Molecular Formula : C9H12ClFNO
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 933786-62-0
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 319.7 ± 37.0 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and alcohol functional groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.

Interaction Studies

Molecular docking simulations have been employed to predict binding affinities and interaction modes with biological targets. These studies suggest that the compound can effectively bind to various receptors, potentially influencing pathways related to inflammation and pain modulation.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related compounds have shown selective growth inhibition in p53-positive human colorectal HCT116 cancer cells . The presence of halogen substituents appears crucial for enhancing the antiproliferative effects.

Compound NameStructureGI50 (µM)Selectivity
CM-M345Chalcone2.6p53-dependent
BP-C4Diarylpentanoid6.7p53-dependent
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested through various in vitro studies. The modulation of specific inflammatory pathways may be linked to its ability to inhibit certain enzymes involved in the inflammatory response.

Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing new complexes based on the compound and evaluating their biological activities against various bacterial strains. These complexes demonstrated significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Study 2: Molecular Docking Studies

In silico studies have predicted that this compound can bind stably within the active sites of several target proteins, including those involved in cancer progression and inflammation . These findings highlight the compound's potential utility in drug design.

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